Antibacterial agent 88

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

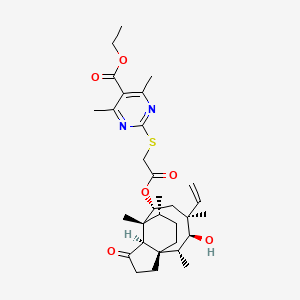

C31H44N2O6S |

|---|---|

Molecular Weight |

572.8 g/mol |

IUPAC Name |

ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H44N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-18,22,25-26,36H,1,10-16H2,2-8H3/t17-,18+,22-,25+,26+,29-,30+,31+/m1/s1 |

InChI Key |

DNNNGVWCCNIZRO-CZSWIPNESA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Pre-methylenomycin C Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents. This technical guide details the discovery, synthesis, and antibacterial activity of a promising new molecule, pre-methylenomycin C lactone. This compound, an intermediate in the biosynthetic pathway of the known antibiotic methylenomycin A, has demonstrated significantly greater potency against several drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4][5][6][7][8][9] This document provides a comprehensive overview of the experimental methodologies employed in its discovery and synthesis, presents its antibacterial efficacy in a structured format, and visualizes the key pathways and workflows.

Introduction

For decades, the soil bacterium Streptomyces coelicolor has been a known producer of the antibiotic methylenomycin A.[1][2][4] However, recent investigations into its biosynthetic pathway have led to the serendipitous discovery of a significantly more potent antibacterial compound: pre-methylenomycin C lactone.[1][2][3] This finding has unveiled a new paradigm in antibiotic discovery, suggesting that potent therapeutic agents may be "hiding in plain sight" as intermediates in the production of known natural products.[1][5][6]

Pre-methylenomycin C lactone has shown remarkable activity against a range of Gram-positive pathogens, with a potency reportedly over 100 times that of the final product, methylenomycin A.[1][2][4][5][8][9] Crucially, early studies have indicated that bacteria do not readily develop resistance to this new compound under conditions where resistance to last-resort antibiotics like vancomycin is observed.[1][9] This guide provides an in-depth look at the scientific journey of this promising antibacterial agent.

Discovery and Biosynthesis

The discovery of pre-methylenomycin C lactone was the result of a targeted investigation into the biosynthesis of methylenomycin A in Streptomyces coelicolor. Researchers systematically deleted key genes within the methylenomycin biosynthetic gene cluster to identify the functions of the encoded enzymes and to isolate biosynthetic intermediates.

Experimental Protocol: Gene Deletion and Metabolite Analysis

The following protocol outlines the general methodology used to identify pre-methylenomycin C lactone:

-

Target Gene Selection: The mmyE gene in the methylenomycin biosynthetic gene cluster of S. coelicolor was identified as a putative enzyme involved in the formation of the exomethylene group of methylenomycin A.

-

In-Frame Gene Deletion: An in-frame deletion of the mmyE gene was created in the bacterial chromosome. This technique removes the target gene without affecting the reading frames of downstream genes, minimizing polar effects.

-

Cultivation and Extraction: The resulting mmyE mutant strain was cultivated under conditions conducive to methylenomycin production. The culture broth was then extracted with an organic solvent to isolate secondary metabolites.

-

Chromatographic Separation: The crude extract was subjected to high-performance liquid chromatography (HPLC) to separate the individual metabolic components.

-

Spectroscopic Analysis: The isolated compounds were analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their chemical structures.

-

Structure Elucidation: Through this analysis, two novel, related compounds were identified in the mmyE mutant: pre-methylenomycin C and its spontaneous cyclization product, pre-methylenomycin C lactone.[10]

Biosynthetic Pathway

The discovery revealed a key step in the methylenomycin biosynthetic pathway. The enzyme MmyE is responsible for the dehydration of pre-methylenomycin C to form methylenomycin C. In the absence of MmyE, pre-methylenomycin C accumulates and subsequently forms the more stable pre-methylenomycin C lactone.

References

- 1. New antibiotic found hiding in plain sight [warwick.ac.uk]

- 2. sciencealert.com [sciencealert.com]

- 3. khanfk.medium.com [khanfk.medium.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. This New Drug Could Defeat Superbugs. It’s Been Hiding in Plain Sight. [popularmechanics.com]

- 7. insidehook.com [insidehook.com]

- 8. unn.ua [unn.ua]

- 9. sherringford.org [sherringford.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Guide to the Mechanism of Action of Antibacterial Agent 88 Against Escherichia coli

Abstract

Escherichia coli remains a significant threat to public health due to the rise of multidrug-resistant strains. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This document details the antibacterial properties and elucidates the mechanism of action of a promising new candidate, Antibacterial Agent 88, against E. coli. Our findings indicate that Agent 88 exhibits potent bactericidal activity primarily by disrupting the bacterial cell membrane integrity. This initial event triggers a cascade of downstream effects, including rapid depolarization of the membrane potential and a subsequent, drastic reduction in intracellular ATP levels, ultimately leading to cell death.

Quantitative Analysis of Antibacterial Efficacy

The initial assessment of this compound's efficacy was quantified through standardized broth microdilution and time-kill kinetic assays. These tests provide critical data on the concentration- and time-dependent killing capacity of the agent.

Minimum Inhibitory and Bactericidal Concentrations

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to establish the potency of Agent 88. The MIC is the lowest concentration that prevents visible bacterial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1]

Table 1: MIC and MBC of this compound Against E. coli

| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| E. coli ATCC 25922 | 8 | 16 | 2 |

| MDR E. coli Strain A | 16 | 32 | 2 |

| MDR E. coli Strain B | 16 | 32 | 2 |

The low MBC/MIC ratio of 2 indicates that this compound is bactericidal against both susceptible and multidrug-resistant strains of E. coli.

Time-Kill Kinetics

Time-kill assays were performed to understand the dynamics of bacterial killing over a 24-hour period at various concentrations of Agent 88.[1][2]

Table 2: Time-Kill Kinetics of Agent 88 Against E. coli ATCC 25922

| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |

| Growth Control | 5.5 | 7.1 | 8.5 | 9.1 | 9.2 |

| 1x MIC | 5.5 | 4.2 | 3.1 | <2.0 | <2.0 |

| 2x MIC | 5.5 | 3.1 | <2.0 | <2.0 | <2.0 |

| 4x MIC | 5.5 | <2.0 | <2.0 | <2.0 | <2.0 |

The results demonstrate rapid, concentration-dependent killing, with a >3-log10 reduction in CFU/mL observed within 4 hours at 2x MIC, confirming the bactericidal nature of Agent 88.[1]

Core Mechanism: Bacterial Membrane Disruption

The primary mechanism of action of this compound is the disruption of the E. coli cell membrane. This was investigated by assessing the change in membrane potential following treatment.

Membrane Potential Depolarization

A key indicator of membrane damage is the dissipation of the transmembrane potential.[3] The membrane potential of E. coli was monitored using the potential-sensitive fluorescent dye 3,3'-Diethyloxacarbocyanine Iodide (DiOC2(3)).[4] A loss of membrane potential leads to an increase in fluorescence, indicating membrane depolarization.

Table 3: Membrane Depolarization in E. coli Treated with Agent 88

| Treatment | Time (min) | Relative Fluorescence Units (RFU) |

| Untreated Control | 30 | 100 ± 5 |

| Agent 88 (2x MIC) | 5 | 450 ± 20 |

| Agent 88 (2x MIC) | 15 | 850 ± 35 |

| Agent 88 (2x MIC) | 30 | 1200 ± 50 |

| CCCP (Positive Control) | 30 | 1350 ± 60 |

Treatment with Agent 88 caused a rapid and significant increase in fluorescence, indicating severe membrane depolarization, comparable to the effects of the protonophore CCCP, a known depolarizing agent.

Downstream Cellular Consequences

The disruption of the cell membrane and the collapse of the membrane potential have profound and immediate consequences for cellular viability, most notably the depletion of intracellular energy reserves.

Depletion of Intracellular ATP

A functional membrane potential is essential for ATP synthesis. The depolarization caused by Agent 88 is hypothesized to lead to a rapid decrease in intracellular ATP levels. This was measured using a luciferin-luciferase-based assay.[5][6]

Table 4: Intracellular ATP Levels in E. coli After Treatment with Agent 88

| Treatment | Time (min) | Relative Luminescence Units (RLU) | % of Control |

| Untreated Control | 30 | 8,500,000 ± 450,000 | 100% |

| Agent 88 (2x MIC) | 5 | 3,400,000 ± 300,000 | 40% |

| Agent 88 (2x MIC) | 15 | 935,000 ± 150,000 | 11% |

| Agent 88 (2x MIC) | 30 | 255,000 ± 50,000 | 3% |

Within 30 minutes of exposure, intracellular ATP levels dropped to just 3% of the untreated control, demonstrating a catastrophic energy depletion that contributes to the rapid bactericidal activity of Agent 88.[7]

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay[8][9]

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum: An overnight culture of E. coli is diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth, as observed by the naked eye.

Protocol: Membrane Potential Assay[4][10]

-

Cell Preparation: E. coli is grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in PBS to an OD600 of 1.0.

-

Dye Loading: The cell suspension is treated with 10 mM EDTA for 5 minutes to permeabilize the outer membrane, then washed and resuspended in a buffer. DiOC2(3) dye is added to a final concentration of 30 µM and incubated for 30 minutes in the dark.

-

Treatment: The dye-loaded cells are transferred to a 96-well plate, and Agent 88 is added at the desired concentration.

-

Measurement: Fluorescence is immediately monitored using a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Protocol: Intracellular ATP Measurement[5][6]

-

Cell Culture and Treatment: E. coli is grown to the mid-log phase and treated with Agent 88 at 2x MIC for specified time intervals (0, 5, 15, 30 minutes).

-

ATP Extraction: At each time point, an aliquot of the cell suspension is taken, and ATP is extracted using a suitable reagent that lyses the cells and stabilizes the ATP.

-

Luminescence Assay: The extracted ATP is mixed with a luciferin-luciferase reagent. The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.

-

Quantification: ATP levels are quantified by comparing the sample's relative luminescence units (RLU) to a standard curve generated with known ATP concentrations.

Conclusion

This compound demonstrates potent, rapid bactericidal activity against E. coli, including multidrug-resistant isolates. The primary mechanism of action involves the swift disruption of the bacterial cell membrane. This leads to an immediate collapse of the membrane potential, which in turn inhibits ATP synthesis and causes a catastrophic depletion of intracellular ATP, culminating in bacterial cell death. This membrane-centric mechanism makes Agent 88 a promising candidate for further development in the fight against resistant Gram-negative pathogens.

References

- 1. emerypharma.com [emerypharma.com]

- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 3. A novel mechanism for the antibacterial effect of silver nanoparticles on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial ATP level assay [bio-protocol.org]

- 6. Determination of Intracellular ATP Concentration [bio-protocol.org]

- 7. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Agent Api88

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the novel antibacterial peptide, Api88. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.

Chemical Structure and Physicochemical Properties

Api88 is a rationally designed, 18-residue proline-rich antimicrobial peptide (PrAMP) derived from the native honeybee peptide apidaecin 1b.[1][2] Its chemical structure is defined by its amino acid sequence and specific N- and C-terminal modifications.

Amino Acid Sequence: Gu-Orn-Asn-Asn-Arg-Pro-Val-Tyr-Ile-Pro-Arg-Pro-Arg-Pro-Pro-His-Pro-Arg-NH₂

-

N-terminus: The N-terminal ornithine (Orn) is guanidinylated, featuring an N,N,N′,N′-tetramethylguanidino group.[3] This modification contributes to the peptide's overall positive charge.

-

C-terminus: The C-terminus is amidated, which enhances its stability against carboxypeptidases.

-

Key Residues: The sequence contains a high proportion of proline residues, which contributes to its structural stability and resistance to proteolytic degradation. The seven-residue sequence PVYIPRP has been identified as the key binding motif for its intracellular target, DnaK.[4][5][6]

A summary of the key physicochemical properties of Api88 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀₃H₁₆₃N₃₉O₁₉ | [7] |

| Molecular Weight | 2177.2 g/mol | [7] |

| Net Charge (pH 7.4) | +7 | [3] |

| Binding Affinity (KD) to DnaK | 5 µmol/L | [4][5][6] |

Antibacterial Activity

Api88 exhibits potent antibacterial activity, primarily against Gram-negative bacteria, including several multidrug-resistant (MDR) strains.[2][3] Its efficacy is attributed to its ability to penetrate the bacterial outer membrane without causing significant lytic damage and subsequently inhibit an essential intracellular target.[4][5]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Api88 against a range of clinically relevant bacterial pathogens.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922, Neumann, D31 | 0.5 | [3] |

| Klebsiella pneumoniae | K6 | 0.5 | [3] |

| Pseudomonas aeruginosa | Various clinical isolates | 0.125 - 4 | [3] |

| Acinetobacter baumannii | Various clinical isolates | 0.125 - 4 | [3] |

In Vivo Efficacy

In murine sepsis models, Api88 has demonstrated significant in vivo efficacy. In a lethal sepsis model using pathogenic E. coli, three injections of 1.25 mg/kg body weight were sufficient to rescue all animals.[4][5] The 50% effective dose (ED₅₀) has been reported to be 16.14 mg/kg.

Mechanism of Action: Inhibition of the DnaK Chaperone System

The primary mechanism of action of Api88 involves the inhibition of the bacterial chaperone protein DnaK (the bacterial homolog of Hsp70).[4][5] DnaK, along with its co-chaperones DnaJ and GrpE, plays a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation, all of which are essential for bacterial viability, especially under stress conditions.[8][9]

Api88 enters the bacterial cell and binds to the substrate-binding domain (SBD) of DnaK.[4][5][10] This interaction prevents the binding of substrate proteins to DnaK, thereby disrupting the chaperone cycle. The inhibition of DnaK leads to an accumulation of misfolded proteins, cellular stress, and ultimately, bacterial cell death.

The signaling pathway illustrating the mechanism of action of Api88 is depicted in the diagram below.

Caption: Mechanism of action of Api88.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Api88

Api88 is synthesized using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][4]

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

Solvents: DMF, dichloromethane (DCM), diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

Protocol:

-

Resin Swelling: The Rink amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

N-terminal Guanidinylation: Following the coupling of the final amino acid (Ornithine), the N-terminus is guanidinylated using a suitable reagent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified by reverse-phase HPLC.

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product.

The following diagram illustrates the general workflow for the synthesis and characterization of Api88.

Caption: Experimental workflow for Api88.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Api88 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][8]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB)

-

Bacterial strains

-

Api88 stock solution

-

Spectrophotometer or plate reader

Protocol:

-

Bacterial Inoculum Preparation: Bacterial strains are grown overnight in MHB. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution Series: A serial two-fold dilution of Api88 is prepared in MHB in the wells of a 96-well plate.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the peptide dilutions.

-

Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

DnaK Inhibition Assay

The inhibition of DnaK's ATPase activity by Api88 can be assessed using a colorimetric assay that measures the release of inorganic phosphate.[11]

Materials:

-

Purified DnaK, DnaJ, and GrpE proteins

-

ATP

-

Malachite green reagent

-

Api88

-

Buffer solution

Protocol:

-

Reaction Setup: A reaction mixture containing DnaK, DnaJ, GrpE, and varying concentrations of Api88 is prepared in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding a malachite green-based reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The percentage of DnaK inhibition is calculated by comparing the phosphate release in the presence of Api88 to that of a control without the peptide.

Conclusion

Api88 is a promising antibacterial peptide with potent activity against a range of Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, involving the inhibition of the essential chaperone protein DnaK, makes it an attractive candidate for further development as a novel therapeutic agent. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance.

References

- 1. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]

In Vitro Antibacterial Spectrum of Ciprofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The document details its mechanism of action, quantitative antibacterial activity against key pathogens, and the standardized experimental protocols used for its evaluation.

Introduction

Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exhibits potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Its efficacy is attributed to its ability to interfere with essential bacterial DNA processes, leading to cell death.[2][3] This guide summarizes the key in vitro characteristics of ciprofloxacin, providing a valuable resource for researchers in microbiology and drug development.

Mechanism of Action

Ciprofloxacin's primary mode of action involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[2]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, ciprofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[2] Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.[2]

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.[2] By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated DNA, ultimately halting cell division.[1]

The accumulation of these DNA strand breaks triggers a cascade of events, including the induction of the SOS response and ultimately leading to bacterial cell death.[3] This bactericidal action makes ciprofloxacin a highly effective antimicrobial agent.[2]

Figure 1: Mechanism of action of Ciprofloxacin.

In Vitro Antibacterial Spectrum

The in vitro activity of ciprofloxacin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The following table summarizes representative MIC values for ciprofloxacin against common bacterial pathogens. It is important to note that MIC values can vary between strains, and susceptibility should be interpreted based on established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | CLSI Interpretation (S/I/R) in µg/mL[7] |

| Escherichia coli | Negative | 0.013 - ≥4 | ≤1 / 2 / ≥4 |

| Pseudomonas aeruginosa | Negative | 0.15 - >32 | ≤1 / 2 / ≥4 |

| Staphylococcus aureus (Methicillin-susceptible) | Positive | 0.6 - >32 | ≤1 / 2 / ≥4 |

| Klebsiella pneumoniae | Negative | ≤0.25 - >16 | ≤1 / 2 / ≥4 |

| Proteus mirabilis | Negative | ≤0.25 - >16 | ≤1 / 2 / ≥4 |

Note: The provided MIC ranges are illustrative and compiled from various studies.[7][8][9][10] The interpretive criteria (S=Susceptible, I=Intermediate, R=Resistant) are based on CLSI guidelines for urinary tract infections for E. coli and may differ for other infection types or organisms.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[11][12][13]

Materials

-

96-well microtiter plates[13]

-

Ciprofloxacin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Multichannel pipette[13]

-

Incubator (35°C ± 2°C)

-

Reading mirror or plate reader[13]

Procedure

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of ciprofloxacin is prepared directly in the microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations across the wells. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

-

Inoculum Preparation: A few colonies of the test bacterium from a fresh agar plate are suspended in sterile saline or broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.[13]

-

Incubation: The inoculated plates are covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth (i.e., no turbidity) in the well.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ciprofloxacin [himedialabs.com]

- 12. academic.oup.com [academic.oup.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. mdpi.com [mdpi.com]

Preliminary Toxicity Profile of Antibacterial Agent 88: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on "Antibacterial agent 88," a designation that encompasses two distinct compounds identified in preclinical research: the designer peptide Api88 and the pleuromutilin derivative Compound 5h . This document is intended to serve as a core resource, presenting available quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

"this compound" represents promising developments in the search for novel therapeutics against multidrug-resistant pathogens. This guide synthesizes the initial safety and efficacy data for two such agents, Api88 and Compound 5h, to support further investigation and development. Api88, a designer peptide, has demonstrated a favorable preliminary safety profile with no observed toxicity at therapeutic doses in murine models and minimal impact on human cell lines. Its mechanism of action is targeted and non-lytic. Compound 5h, a pleuromutilin derivative, has shown potent in vivo antibacterial efficacy. This guide provides the foundational toxicological data and methodologies crucial for advancing these candidates through the drug development pipeline.

Quantitative Toxicity and Efficacy Data

The following tables summarize the key quantitative findings from preliminary studies on Api88 and Compound 5h.

Table 1: Summary of In Vivo Toxicity and Efficacy for Api88

| Parameter | Species | Route of Administration | Dosage Regimen | Observation | Citation |

| Acute Toxicity | Mouse | Intraperitoneal | 40 mg/kg (four injections within 24h) | No signs of toxicity | [1][2] |

| Efficacy (Sepsis Model) | Mouse | Intraperitoneal | 1.25 mg/kg (three injections) | 100% survival (E. coli ATCC 25922) | [1][2] |

| Efficacy (Sepsis Model) | Mouse | Intraperitoneal | 5 mg/kg (three injections) | 100% survival (E. coli Neumann) | [1][2] |

Table 2: Summary of In Vitro Cellular Toxicity for Api88

| Assay | Cell Lines | Concentration | Effect | Citation |

| Cytotoxicity | SH-SY5Y, HeLa, HEK293, HepG2 | Up to 600 µg/mL | Did not influence proliferation | [1] |

| Hemolytic Activity | Human Red Blood Cells | Up to 600 µg/mL | No hemolytic effects | [1] |

Table 3: Summary of In Vitro and In Vivo Efficacy for this compound (Compound 5h)

| Parameter | Target Organism(s) | Value | Citation |

| Minimum Inhibitory Concentration (MIC) | MRSA, MRSE, S. aureus | ≤0.0156 µg/mL | [3] |

| Minimum Inhibitory Concentration (MIC) | B. subtilis | 4 µg/mL | [3] |

| 50% Effective Dose (ED50) | Mice | 16.14 mg/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for the key toxicological and microbiological assays relevant to the preliminary assessment of novel antibacterial agents.

In Vivo Acute Systemic Toxicity (Murine Model)

This protocol is designed to assess the short-term toxicity of an antibacterial agent when administered systemically to mice.

-

Animal Model: Healthy, 8-10 week old BALB/c mice, of a single sex to minimize variability.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 7 days prior to the experiment, with free access to standard chow and water.

-

Test Agent Preparation: The antibacterial agent is dissolved in a sterile, biocompatible vehicle (e.g., sterile saline or PBS) to the desired concentrations.

-

Administration: The test agent is administered via intraperitoneal injection. The volume of injection should not exceed 10 mL/kg of body weight.

-

Dose Groups: A control group receiving the vehicle only, and at least three test groups receiving different doses of the agent. For Api88, a high-dose screening might involve a regimen such as 40 mg/kg administered four times over 24 hours.

-

Observation: Animals are observed for clinical signs of toxicity, including changes in behavior, appearance, and mobility, continuously for the first 4 hours post-administration and then at least twice daily for 14 days. Body weight is recorded daily.

-

Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy and, if necessary, histopathological examination of major organs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of an antibacterial agent on the viability and proliferation of mammalian cell lines.

-

Cell Lines: Human cell lines such as HeLa (cervical cancer), HEK293 (embryonic kidney), HepG2 (liver cancer), and SH-SY5Y (neuroblastoma) are used.

-

Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The antibacterial agent is serially diluted in culture medium and added to the cells. A vehicle control and a positive control (e.g., a known cytotoxic agent) are included.

-

Incubation: Plates are incubated for 24 to 72 hours.

-

MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Hemolysis Assay

This assay assesses the lytic effect of an antibacterial agent on red blood cells.

-

Blood Collection: Fresh human red blood cells (RBCs) are obtained from healthy donors.

-

RBC Preparation: RBCs are washed three times with sterile phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.

-

Treatment: 100 µL of the RBC suspension is mixed with 100 µL of the antibacterial agent at various concentrations in a 96-well plate.

-

Controls: A negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.

-

Incubation: The plate is incubated for 1 hour at 37°C.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at 450 nm to quantify hemoglobin release.

-

Calculation: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action for Api88 and a typical experimental workflow for preliminary toxicity assessment.

Caption: Conceptual diagram of Api88's mechanism of action, involving the inhibition of the DnaK chaperone protein.

Caption: General experimental workflow for the preliminary toxicity assessment of a novel antibacterial agent.

References

An In-depth Technical Guide on the Core Bactericidal and Bacteriostatic Effects of Early Research on Antibacterial Agent 88

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial agent 88 is a synthetic antimicrobial belonging to the quinolone class of antibiotics.[] Early research into its activity focused on characterizing its effects on bacterial growth and viability, specifically distinguishing between its bactericidal (killing) and bacteriostatic (inhibiting growth) properties. This distinction is crucial for the rational development and clinical application of new antimicrobial agents. This technical guide provides an in-depth overview of the early research that established the bactericidal nature of this compound, detailing the experimental protocols used, presenting key quantitative data, and illustrating the underlying mechanisms and workflows.

Mechanism of Action

This compound exerts its potent bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][3] The agent binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[2] This leads to the inhibition of DNA replication and transcription, ultimately resulting in double-strand breaks in the bacterial chromosome and subsequent cell death.[2][4]

Caption: Mechanism of action of this compound.

Quantitative Analysis of Antibacterial Effects

The bactericidal activity of this compound was quantified through a series of in vitro experiments. The results are summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5]

| Bacterial Species | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative | 0.016 - 0.06 |

| Pseudomonas aeruginosa | Gram-negative | 0.25 - 1.0 |

| Staphylococcus aureus | Gram-positive | 0.12 - 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.5 - 2.0 |

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[8]

| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |

| Escherichia coli | 0.03 | 0.06 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 0.5 | 1.0 | 2 | Bactericidal |

| Staphylococcus aureus | 0.25 | 0.5 | 2 | Bactericidal |

| Streptococcus pneumoniae | 1.0 | 2.0 | 2 | Bactericidal |

Table 3: Time-Kill Curve Analysis of this compound against E. coli

Time-kill curve assays demonstrate the rate of bacterial killing over time. A bactericidal agent is typically defined by a ≥ 3-log10 reduction (99.9% kill) in CFU/mL.[9][10]

| Time (hours) | Control (No Agent) (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.2 | 4.5 |

| 4 | 7.2 | 4.1 | 3.2 |

| 6 | 8.0 | 3.0 | <3.0 |

| 24 | 9.5 | <3.0 | <3.0 |

Experimental Protocols

Detailed methodologies for the key experiments that characterized the bactericidal nature of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is adapted from standard methodologies for determining the MIC of an antibacterial agent.[11][12]

-

Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]

-

Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.[12]

-

Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with an equal volume of the standardized bacterial suspension.[6]

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[11]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[13]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC test is performed as a subsequent step to the MIC test.[6]

-

Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[13]

-

Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).[14]

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.[13]

-

Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][13]

Caption: Experimental workflow for MIC and MBC determination.

Time-Kill Curve Assay Protocol

This assay provides a dynamic view of the antibacterial agent's activity.[9][10]

-

Preparation of Culture: A bacterial culture is grown to the early to mid-logarithmic phase and then diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

-

Addition of Agent: this compound is added to separate flasks of the bacterial culture at various concentrations (e.g., 2x MIC, 4x MIC). A control flask with no agent is also included.

-

Sampling over Time: The flasks are incubated with shaking at 37°C. Samples are withdrawn at specified time points (e.g., 0, 2, 4, 6, and 24 hours).[15]

-

Viable Cell Count: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.[9]

-

Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate the time-kill curves.[9]

Defining Bactericidal vs. Bacteriostatic Activity

The classification of an antibacterial agent as either bactericidal or bacteriostatic is based on the relationship between its MIC and MBC values.

References

- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. emerypharma.com [emerypharma.com]

- 11. protocols.io [protocols.io]

- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Resistance Mechanisms to Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary mechanisms conferring bacterial resistance to ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research and development efforts in overcoming antimicrobial resistance. Ciprofloxacin functions by inhibiting DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), enzymes essential for bacterial DNA replication, thereby leading to cell death.[1] Resistance primarily emerges through mutations in the genes encoding these target enzymes and through mechanisms that reduce the intracellular concentration of the drug.[1][2][3]

Core Resistance Mechanisms

The two predominant mechanisms of ciprofloxacin resistance are:

-

Target Site Modification: The most significant mechanism involves point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][4] These mutations alter the drug-binding site, reducing the affinity of ciprofloxacin for its target enzymes. Common mutations, such as those at Ser83 and Asp87 in GyrA, and Ser80 in ParC, can lead to substantial increases in the minimum inhibitory concentration (MIC).[4][5] Higher levels of resistance are often associated with the accumulation of multiple mutations in both gyrA and parC.[1]

-

Reduced Intracellular Drug Accumulation: This is primarily achieved through the overexpression of multidrug resistance (MDR) efflux pumps.[2][3] These pumps are membrane proteins that actively extrude ciprofloxacin and other antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. In Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as AcrAB-TolC, are major contributors to ciprofloxacin resistance.[6][7] Overexpression is often caused by mutations in regulatory genes, such as nfxB and mexS.[7]

Quantitative Data on Ciprofloxacin Resistance

The following tables summarize quantitative data on the impact of different resistance mechanisms on ciprofloxacin susceptibility, primarily in E. coli.

Table 1: Impact of Target Site Mutations on Ciprofloxacin MIC

| Bacterial Species | Gene (Amino Acid Change) | Median MIC Fold Change (Range) |

| E. coli | gyrA (Ser83Leu) | 16 (4-133) |

| E. coli | gyrA (Asp87Asn) | 16 (4-133) |

| E. coli | parC (Ser80Ile) | 4 (2-8) |

| E. coli | gyrA (Ser83Leu, Asp87Asn) + parC (Ser80Ile) | 2000 (250-4000) |

| N. gonorrhoeae | gyrA (S91F) | ~100 |

| N. gonorrhoeae | gyrA (S91F) + parC mutation | >100 |

Data compiled from multiple sources. The fold change is relative to the wild-type strain.[4][5]

Table 2: Contribution of Efflux Pump Overexpression to Ciprofloxacin MIC

| Bacterial Species | Efflux Pump System | Regulatory Mutation | Median MIC Fold Change |

| E. coli | AcrAB-TolC | soxS (Ala12Ser) | 4 |

| P. aeruginosa | MexCD-OprJ | nfxB | 4-8 |

| P. aeruginosa | MexEF-OprN | nfxC | 8-16 |

Data compiled from multiple sources. The fold change is relative to the wild-type strain.[4][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10][11][12]

-

Method: Broth Microdilution

-

Materials:

-

Mueller-Hinton Broth (MHB)[11]

-

96-well microtiter plates

-

Ciprofloxacin stock solution

-

Bacterial culture grown to mid-log phase (e.g., OD₆₀₀ of 0.5)

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial two-fold dilutions of ciprofloxacin in MHB in a 96-well plate.

-

Adjust the bacterial culture to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.[9][11]

-

2. Efflux Pump Activity Assay

This assay qualitatively or quantitatively measures the activity of efflux pumps using a fluorescent substrate.

-

Method: Ethidium Bromide (EtBr) Accumulation Assay[13]

-

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose

-

Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (as a control)[13]

-

Fluorometer or fluorescence plate reader

-

-

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet twice with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.3).[13]

-

Add glucose to energize the cells.

-

Add EtBr to the cell suspension. EtBr fluorescence increases upon intercalation with intracellular DNA.

-

Monitor the fluorescence over time. Active efflux will result in lower fluorescence as EtBr is pumped out of the cells.

-

In a parallel experiment, add an EPI like CCCP before adding EtBr. Inhibition of efflux will lead to higher fluorescence compared to the untreated cells.[13]

-

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression levels of genes encoding efflux pumps or their regulators.[8]

-

Materials:

-

Bacterial cultures grown under specific conditions (e.g., with and without sub-inhibitory concentrations of ciprofloxacin)

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR instrument

-

Primers specific for the target gene (e.g., acrA, mexA) and a housekeeping gene (for normalization)

-

SYBR Green or probe-based qPCR master mix

-

-

Procedure:

-

Extract total RNA from bacterial cultures.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers for the target and housekeeping genes. The reaction typically involves an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[14]

-

Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression relative to the control condition and normalized to the housekeeping gene.

-

4. DNA Sequencing of QRDRs

This protocol identifies mutations in the gyrA and parC genes.

-

Materials:

-

Bacterial genomic DNA

-

PCR instrument

-

Primers flanking the QRDRs of gyrA and parC[15]

-

DNA purification kit

-

Sanger sequencing service or instrument

-

-

Procedure:

-

Extract genomic DNA from the bacterial isolate.

-

Amplify the QRDR-containing regions of gyrA and parC using PCR.[15][16]

-

Purify the PCR products to remove primers and dNTPs.[17]

-

Sequence the purified PCR products using Sanger sequencing.

-

Align the resulting sequences with the wild-type gene sequences to identify any nucleotide changes that result in amino acid substitutions.

-

Visualizations of Pathways and Workflows

Below are diagrams illustrating key pathways and experimental workflows.

Caption: Ciprofloxacin action and primary resistance pathways.

References

- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]

- 7. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative PCR Monitoring of Antibiotic Resistance Genes and Bacterial Pathogens in Three European Artificial Groundwater Recharge Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

Technical Guide: Bioavailability and Pharmacokinetics of Antibacterial Agent 88 in Mouse Models

Disclaimer: "Antibacterial agent 88" is a hypothetical compound. The data, experimental protocols, and mechanisms presented in this document are illustrative examples designed to meet the user's specifications for a technical guide and do not represent real-world experimental results.

Introduction

This technical guide provides a comprehensive overview of the preclinical bioavailability and pharmacokinetic profile of this compound, a novel investigational compound with potent antibacterial activity. The data presented herein were generated from studies conducted in murine models and are intended to inform researchers, scientists, and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of this agent. Understanding these pharmacokinetic parameters is critical for dose selection, regimen design, and prediction of therapeutic efficacy and safety in future clinical studies.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound were evaluated in male CD-1 mice following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The key findings are summarized in the table below, providing a comparative view of the agent's behavior across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |

| Dose (mg/kg) | 10 | 50 | 20 |

| Cmax (µg/mL) | 25.8 | 8.2 | 15.1 |

| Tmax (h) | 0.08 | 1.0 | 0.5 |

| AUC₀₋t (µg·h/mL) | 45.7 | 68.3 | 55.9 |

| AUC₀₋inf (µg·h/mL) | 47.2 | 71.5 | 58.1 |

| Half-life (t₁/₂) (h) | 2.5 | 3.1 | 2.8 |

| Clearance (CL) (mL/h/kg) | 211.9 | - | - |

| Volume of Distribution (Vd) (L/kg) | 0.76 | - | - |

| Bioavailability (F) (%) | 100 | 30.3 | 61.6 |

Data are presented as mean values (n=6 mice per group).

Experimental Protocols

The following sections detail the methodologies employed for the pharmacokinetic evaluation of this compound.

-

Species/Strain: Male CD-1 mice

-

Age: 8-10 weeks

-

Weight: 25-30 g

-

Housing: Mice were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water were provided ad libitum.

-

Acclimation: Animals were acclimated to the facility for at least 7 days prior to the experiment.

-

Formulation: For intravenous administration, this compound was dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. For oral and intraperitoneal administration, the agent was suspended in 0.5% methylcellulose in sterile water.

-

Dosing:

-

Intravenous (IV): A single dose of 10 mg/kg was administered via the lateral tail vein.

-

Oral (PO): A single dose of 50 mg/kg was administered by oral gavage.

-

Intraperitoneal (IP): A single dose of 20 mg/kg was administered via intraperitoneal injection.

-

-

Sampling: Serial blood samples (approximately 50 µL) were collected from the saphenous vein at the following time points post-dosing:

-

IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

PO and IP: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

-

Anticoagulant: Blood samples were collected into tubes containing K₂EDTA.

-

Plasma Separation: Samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.

The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples (20 µL) were subjected to protein precipitation by adding 100 µL of acetonitrile containing an internal standard. The mixture was vortexed and then centrifuged at 12,000 x g for 10 minutes. The supernatant was transferred for analysis.

-

Chromatographic Conditions:

-

LC System: Shimadzu Nexera X2

-

Column: C18 column (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min

-

-

Mass Spectrometry Conditions:

-

MS System: SCIEX Triple Quad 6500+

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM)

-

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. The maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) were determined directly from the observed data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.

Visualizations

The following diagram illustrates the workflow for the pharmacokinetic study of this compound.

Caption: Workflow for the pharmacokinetic assessment of this compound in mice.

This compound is hypothesized to exert its bactericidal effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Caption: Proposed mechanism of action for this compound via DNA gyrase inhibition.

Methodological & Application

Application Notes and Protocols for MIC Assay Using Antibacterial Agent 88

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial agent 88 against various bacterial strains. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent antibacterial compound with demonstrated activity against a range of bacteria.[1] The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[2][3][4] This protocol outlines the broth microdilution method, a standard procedure for determining MIC values in a 96-well microtiter plate format.[2][5][6] Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended for accurate and reproducible results.[7][8][9]

Data Presentation

The following table summarizes the known in vitro activity of this compound against specific bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.0156 µg/mL |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | ≤0.0156 µg/mL |

| Staphylococcus aureus | ≤0.0156 µg/mL |

| Bacillus subtilis | 4 µg/mL |

Data sourced from MedChemExpress.[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of this compound.

Materials:

-

This compound

-

Sterile 96-well round-bottom microtiter plates[5]

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[3]

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Multichannel pipette

-

Sterile reservoirs

-

Incubator (37°C)

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

-

Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration to be tested.[5]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][10] This typically involves a 1:150 dilution of the 0.5 McFarland suspension, followed by a further 1:2 dilution upon addition to the wells.[10]

-

-

Plate Preparation and Serial Dilution:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[5]

-

Add 200 µL of the 2x working solution of this compound to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[5]

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range.

-

Do not add bacteria to column 12.

-

-

Incubation:

-

Interpretation of Results:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[2][4][11]

-

The growth control (column 11) should show clear turbidity, and the sterility control (column 12) should remain clear.

-

Results can also be read using a plate reader by measuring the optical density at 600 nm.[12]

-

Visualization of Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. idexx.com [idexx.com]

- 9. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. dickwhitereferrals.com [dickwhitereferrals.com]

- 12. protocols.io [protocols.io]

Application Notes and Protocols for Antibacterial Agent 88

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 88, also known as Compound 5h, is a potent pleuromutilin derivative with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1] As a member of the pleuromutilin class of antibiotics, its mechanism of action involves the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for the preparation of stock solutions of this compound for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₄N₂O₆S | [1] |

| Molecular Weight | 572.76 g/mol | [1] |

| CAS Number | 2798821-49-3 | [1] |

| Appearance | Solid | N/A |

Biological Activity

This compound has demonstrated potent antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected strains are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| MRSA | ≤0.0156 | [1] |

| MRSE | ≤0.0156 | [1] |

| S. aureus | ≤0.0156 | [1] |

| B. subtilis | 4 | [1] |

Mechanism of Action

As a pleuromutilin derivative, this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action interferes with the proper positioning of the aminoacyl moiety of tRNA, thereby preventing peptide bond formation and ultimately halting protein elongation.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is a common practice to prepare high-concentration stock solutions in DMSO for long-term storage and subsequent dilution in aqueous buffers or culture media for experiments.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 572.76 g/mol * 1000 mg/g = 5.7276 mg

-

-

-

Weighing:

-

Accurately weigh out approximately 5.73 mg of this compound using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed compound into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

-

Storage:

-

Store the 10 mM stock solution at -20°C or -80°C for long-term storage.

-

For short-term storage, the solution can be kept at 4°C for a few days, protected from light.

-

Note: DMSO is a powerful solvent and can be hygroscopic. Use anhydrous DMSO and handle it with appropriate personal protective equipment.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer to the desired final concentration.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium or buffer (e.g., Mueller-Hinton Broth, PBS)

-

Sterile tubes for dilution

Procedure:

-

Determine the final concentration and volume of the working solution.

-

Calculate the volume of the stock solution needed:

-

Use the formula: C₁V₁ = C₂V₂

-

C₁ = Concentration of the stock solution (10 mM)

-

V₁ = Volume of the stock solution to be added

-

C₂ = Desired final concentration of the working solution

-

V₂ = Final volume of the working solution

-

-

For example, to prepare 1 mL of a 10 µM working solution:

-

(10,000 µM) * V₁ = (10 µM) * (1 mL)

-

V₁ = 0.001 mL or 1 µL

-

-

-

Dilution:

-

Add the calculated volume of the stock solution to the appropriate volume of sterile medium or buffer.

-

Mix thoroughly by gentle pipetting or vortexing.

-

Important Considerations:

-

The final concentration of DMSO in the working solution should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

-

Always prepare fresh working solutions for each experiment.

-

Include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing the prepared stock solution in a typical in vitro antibacterial assay.

References

Application Notes and Protocols: Using Antibacterial Agent 88 in a Biofilm Disruption Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encased in a self-produced polymeric matrix, which provides protection from host immune responses and antibiotic treatments. Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a prolific biofilm former and a leading cause of persistent and difficult-to-treat infections.

Antibacterial agent 88 (also known as Compound 5h) is a novel pleuromutilin derivative that has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including MRSA, Methicillin-resistant Staphylococcus epidermidis (MRSE), and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as ≤0.0156 µg/mL.[1] It also shows activity against Bacillus subtilis.[1] The pleuromutilin class of antibiotics is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Given its potent bactericidal activity, this compound is a promising candidate for the disruption and eradication of bacterial biofilms.

These application notes provide detailed protocols for assessing the efficacy of this compound against S. aureus biofilms, specifically focusing on the determination of the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Signaling Pathways in Staphylococcus aureus Biofilm Formation

The formation of biofilms in S. aureus is a complex process regulated by various signaling pathways, with the Accessory Gene Regulator (agr) quorum-sensing system playing a pivotal role.[4][5] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Autoinducing peptides (AIPs) are secreted by the bacteria, and as the population density increases, the concentration of AIPs surpasses a threshold, leading to the activation of the agr system.[6][7] This activation results in the upregulation of virulence factors and a decrease in the expression of surface adhesion proteins, which is crucial for biofilm structuring and dispersal.[4] Disrupting this signaling pathway is a key strategy for inhibiting biofilm formation.

Experimental Protocols

Materials and Reagents

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 29213, MRSA ATCC 43300)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

-

Sterile 96-well flat-bottom microtiter plates

-

Microplate reader

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of this compound required to inhibit the formation of a biofilm.

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus in TSB overnight at 37°C.

-

Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 106 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in TSB with 1% glucose in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control (bacteria without the agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Quantification of Biofilm Inhibition:

-

After incubation, carefully discard the planktonic culture from each well.

-

Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Air-dry the plate for 30 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Determination of MBIC:

-

The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

-

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

-

Biofilm Formation:

-